molecular formula C17H20N8OS2 B2825827 N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 877819-07-3

N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2825827
CAS No.: 877819-07-3
M. Wt: 416.52
InChI Key: XLIFQNKMWNBHOQ-UHFFFAOYSA-N
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Description

N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrimidine moiety, and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.

    Attachment of the Pyrimidine Moiety: The 4,6-diaminopyrimidine can be introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a halogenated intermediate.

    Benzylation: The benzyl group is typically introduced via a benzyl halide in the presence of a base, facilitating the nucleophilic substitution.

    Final Assembly: The final step involves coupling the triazole and pyrimidine intermediates with the acetamide moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the pyrimidine ring, converting them to amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Benzyl halides, alkyl halides, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies exploring enzyme inhibition, particularly targeting enzymes involved in DNA synthesis and repair.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole and pyrimidine moieties allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, such as DNA synthesis in cancer cells or cell wall synthesis in bacteria, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: A similar compound with slight variations in the substituents on the triazole or pyrimidine rings.

    4,6-Diaminopyrimidine Derivatives: Compounds with similar pyrimidine moieties but different triazole or acetamide groups.

    Triazole-Based Compounds: Compounds featuring the triazole ring but with different substituents, such as different alkyl or aryl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry and chemical biology research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-benzyl-2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8OS2/c1-25-14(9-27-16-21-12(18)7-13(19)22-16)23-24-17(25)28-10-15(26)20-8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3,(H,20,26)(H4,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIFQNKMWNBHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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